Tert-butyl (5-formylthiazol-2-yl)carbamate
Overview
Description
Tert-butyl (5-formylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It is characterized by the presence of a thiazole ring, a formyl group, and a tert-butyl carbamate moiety. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-formylthiazol-2-yl)carbamate typically involves the reaction of 5-formylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions . The general reaction scheme is as follows:
5-formylthiazole+tert-butyl chloroformatetriethylaminetert-butyl (5-formylthiazol-2-yl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Tert-butyl (5-carboxythiazol-2-yl)carbamate
Reduction: Tert-butyl (5-hydroxymethylthiazol-2-yl)carbamate
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl (5-formylthiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-carboxythiazol-2-yl)carbamate
- Tert-butyl (5-hydroxymethylthiazol-2-yl)carbamate
- Tert-butyl (5-methylthiazol-2-yl)carbamate
Uniqueness
Tert-butyl (5-formylthiazol-2-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents .
Biological Activity
Tert-butyl (5-formylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, a formyl group, and a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 216.27 g/mol. The thiazole ring is known for its biological activity, particularly in drug development targeting various diseases.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This property is crucial for its potential therapeutic applications.
- Protein Interactions : The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function and stability.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It may act as an inhibitor of enzymes involved in tau pathology, which is critical in neurodegeneration .
- Biochemical Assays : Due to its ability to modulate enzyme activity, this compound is utilized in biochemical assays to study enzyme mechanisms and protein interactions.
Case Study 1: Neurodegenerative Disorders
A study explored the effects of thiazole derivatives on tau-mediated neurodegeneration. This compound was identified as a promising candidate for further development due to its ability to inhibit tau aggregation, which is linked to Alzheimer's disease progression .
Case Study 2: Antimicrobial Properties
In vitro tests showed that derivatives of the compound exhibited significant antibacterial activity against resistant strains. For instance, one derivative demonstrated effective bactericidal properties against MRSA at concentrations comparable to established antibiotics like vancomycin .
Data Table: Biological Activities
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4-5H,1-3H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCHUSAPKBABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693866 | |
Record name | tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391668-77-2 | |
Record name | tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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